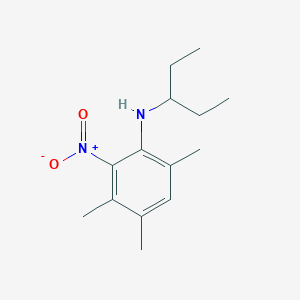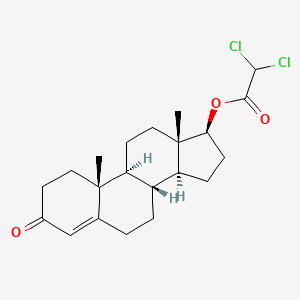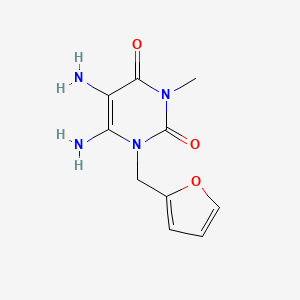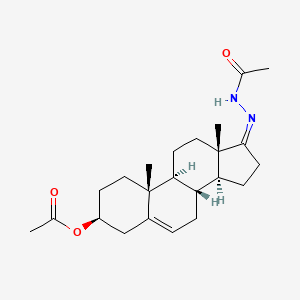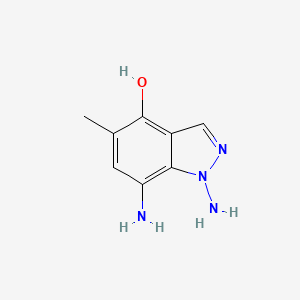
Tapentadol N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tapentadol N-Oxide is a derivative of tapentadol, a centrally-acting synthetic analgesic. Tapentadol itself is known for its dual mechanism of action as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. This compound retains some of these properties while exhibiting unique characteristics due to the presence of the N-oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol N-Oxide typically involves the oxidation of tapentadol. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: Tapentadol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine under suitable conditions.
Substitution: The aromatic ring and the N-oxide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, zinc dust in acetic acid.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Tapentadol.
Substitution: Halogenated or nitrated tapentadol derivatives.
科学的研究の応用
Tapentadol N-Oxide has found applications in various fields of scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its analgesic properties and potential use as a pain management drug.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of Tapentadol N-Oxide involves its interaction with mu-opioid receptors and the inhibition of norepinephrine reuptake. The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological profile. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Tapentadol: The parent compound with similar analgesic properties.
Tramadol: Another centrally-acting analgesic with dual mechanisms of action.
Oxycodone: A potent opioid analgesic with a different mechanism of action.
Uniqueness: Tapentadol N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1346601-17-9 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
(2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |
InChI |
InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1 |
InChIキー |
QJMYEQICSAOVMO-SMDDNHRTSA-N |
異性体SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |
正規SMILES |
CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


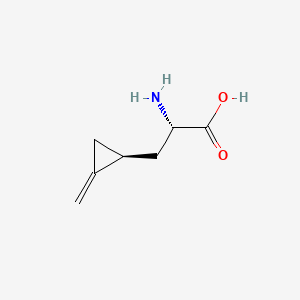
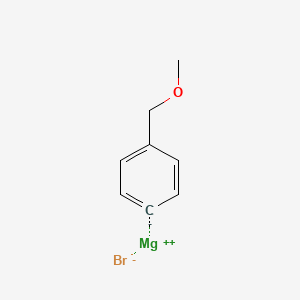
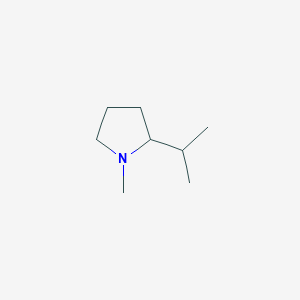
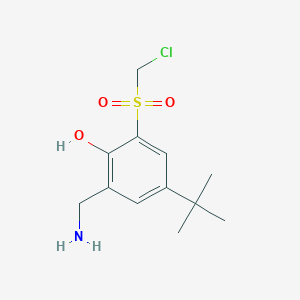
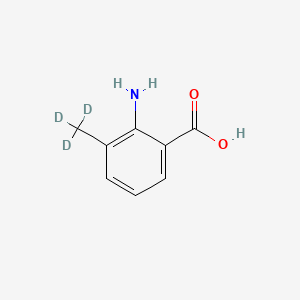
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)


